2-Amino-5-bromo-3-methoxybenzoic acid
Overview
Description
“2-Amino-5-bromo-3-methoxybenzoic acid” is a chemical compound that is likely used in the synthesis of more complex pharmaceutical and biologically active compounds . It is related to “2-Amino-5-methoxybenzoic acid”, which is a general reagent used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo .
Scientific Research Applications
Synthesis and Chemical Structure Analysis
2-Amino-5-bromo-3-methoxybenzoic acid and its derivatives play a significant role in the synthesis of various chemical compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves several steps starting from related chemical structures (Wang Yu, 2008). This showcases the utility of such compounds in pharmaceutical synthesis.
Applications in Photodynamic Therapy
Compounds derived from this compound, like zinc phthalocyanine derivatives, have been explored for their potential in photodynamic therapy, especially for cancer treatment. These derivatives display significant properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Unnatural Amino Acid Research
Research into unnatural amino acids, which include structures similar to this compound, has led to the development of compounds that mimic tripeptide β-strand structures. These are significant in the study of protein structures and peptide synthesis (J. Nowick, D. M. Chung, K. Maitra, S. Maitra, and Kimberly D. Stigers, Ye Sun, 2000).
Exploration in Natural Product Chemistry
Derivatives of this compound have been isolated from natural sources like the red alga Rhodomela confervoides. These derivatives, which include various bromophenol compounds, contribute to our understanding of natural product chemistry and potential pharmaceutical applications (Jielu Zhao, Xiao Fan, Su-Juan Wang, Shuai Li, Suqin Shang, Yong-chun Yang, N. Xu, Yang Lü, Jiangong Shi, 2004).
Thermodynamic Studies
Thermodynamic properties of aminomethoxybenzoic acids, including compounds similar to this compound, have been studied to understand their vapor pressure and sublimation characteristics. Such studies are crucial in determining the physical properties of these compounds and their applications in various chemical processes (M. Monte, A. R. Almeida, M. Matos, 2010).
Glycosidase and Glycogen Phosphorylase Inhibitory Activities
Compounds structurally related to this compound have been isolated from leaves of Cyclocarya paliurus. These compounds, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, have shown significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase, indicating potential therapeutic applications in metabolic disorders (Jun Li, Yuanyuan Lu, Xiao-jian Su, Fu Li, Z. She, Xingcun He, Yongcheng Lin, 2008).
Properties
IUPAC Name |
2-amino-5-bromo-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGYQUUOKRQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670386 | |
Record name | 2-Amino-5-bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864293-44-7 | |
Record name | 2-Amino-5-bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-3-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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